4-(1-Adamantyl)-2-aminothiazole hydrochloride
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Overview
Description
4-(1-Adamantyl)-2-aminothiazole hydrochloride is a chemical compound that is related to other adamantyl compounds such as 4-[1-adamantyl(ethyl)amino]-1-phenyl-1-butanone hydrochloride and 1-(1-Adamantyl)ethylamine hydrochloride . These compounds are often used in research and have various applications in the field of chemistry and medicine .
Synthesis Analysis
The synthesis of adamantyl compounds often involves reactions with adamantane or its derivatives . For example, 1-benzyloxy-4-(2-hydroxy-2-adamantyl)naphthalene can be reduced to produce 4-(2-adamantylidene)naphthalene-1(4H)-one . Another method involves adding 1-bromo-2-hydroxynaftalene to ketone to produce 1-(2-adamantylidene)naphthalene-2(1H)-one .Molecular Structure Analysis
The molecular structure of this compound is related to other adamantyl compounds. For instance, 4-[1-adamantyl(ethyl)amino]-1-phenyl-1-butanone hydrochloride has a linear formula of C22H32ClNO .Chemical Reactions Analysis
Adamantyl compounds can undergo a wide range of radical-based functionalization reactions that directly convert diamondoid C–H bonds to C–C bonds, providing a variety of products incorporating diverse functional groups .Physical and Chemical Properties Analysis
Adamantane, a polycyclic cage molecule with high symmetry and remarkable properties, is the smallest representative of diamondoids . The adamantane moiety is lipophilic and can ensure drug stability, resulting in enhanced pharmacokinetics of the modified drug candidates .Scientific Research Applications
Synthesis and Biological Activity
4-(1-Adamantyl)-2-aminothiazole hydrochloride and its derivatives have been explored for their potential in various biological activities, including antimicrobial, anti-inflammatory, and anticancer properties. The synthesis of such compounds often involves the reaction of adamantyl-substituted triazoles or related structures with different reagents, leading to a variety of derivatives with potential biological activities.
For example, novel 5-(1-adamantyl)-4-arylideneamino-3-mercapto-1,2,4-triazoles and related derivatives have been synthesized and tested for their in vitro activities against a range of Gram-positive and Gram-negative bacteria and the yeast-like pathogenic fungus Candida albicans. Several of these derivatives exhibited good or moderate activities, particularly against Gram-positive bacteria. Additionally, the in vivo anti-inflammatory activity of some compounds was determined using the carrageenan-induced paw oedema method in rats, with certain compounds showing dose-dependent activity in this area (Al-Omar et al., 2010).
Anticancer Potential
The anticancer potential of adamantyl-substituted compounds has also been investigated. For instance, theoretical calculations, cytotoxic evaluation, and molecular docking studies of 4-(1-adamantyl)-5-[2-(3-hydroxynapthyl)]-2H-1,2,4-triazole-3(4H)-thione revealed its potential as a novel chemotherapeutic agent. The compound was evaluated for its in vitro anticancer activity against the MCF-7 cancer line and showed inhibition activity against the protein BRCA2, a target enzyme for MCF-7 cancer cells, as simulated using AutoDock Vina software (Karagoz Genç et al., 2015).
Synthesis of Adamantyl Derivatives
The synthesis of 2-amino-4-imino-4,5-dihydrothiazoles from N-sulfonyl-α-chloroamidines and thiourea has led to a variety of N-substituted imino derivatives, showcasing the versatility of adamantyl compounds in chemical synthesis. These reactions highlight the potential for creating diverse structures that could be further explored for various biological activities (Abdelaal & Bauer, 1988).
Mechanism of Action
Target of Action
It’s worth noting that the compound’s close relative, rimantadine, is known to target the m2 protein of the influenza a virus . This protein plays a crucial role in the viral life cycle, particularly in the release of viral RNA into the host cell nucleus .
Mode of Action
The mode of action of 4-(1-Adamantyl)-2-aminothiazole hydrochloride is likely to involve interaction with its target, leading to inhibition of the target’s function . For instance, Rimantadine, a similar compound, inhibits the replication of influenza A viruses by preventing the release of infectious viral RNA into the host cell nucleus . This is achieved by interfering with the function of the M2 protein .
Biochemical Pathways
By inhibiting the function of the M2 protein, the compound could prevent the release of viral RNA into the host cell nucleus, thereby disrupting the replication of the virus .
Pharmacokinetics
It’s worth noting that the compound’s close relative, rimantadine, is known to have good bioavailability
Result of Action
The result of the action of this compound is likely to be the inhibition of viral replication, given its proposed mode of action . This could potentially lead to a decrease in the severity and duration of symptoms in individuals infected with the influenza A virus .
Action Environment
The action environment of this compound is likely to be within host cells infected by the influenza A virus
Safety and Hazards
Future Directions
Adamantane derivatives have diverse applications in the fields of medicinal chemistry, catalyst development, and nanomaterials . The results reported encourage the development of novel adamantane-based structures and self-assembled supramolecular systems for basic chemical investigations as well as for biomedical application .
Biochemical Analysis
Biochemical Properties
4-(1-Adamantyl)-2-aminothiazole hydrochloride plays a significant role in biochemical reactions. It interacts with various enzymes, proteins, and other biomolecules, influencing their activity and function. For instance, it has been observed to interact with certain viral proteins, inhibiting their function and thereby exhibiting antiviral properties . The nature of these interactions often involves binding to specific active sites on the enzymes or proteins, leading to inhibition or modulation of their activity.
Cellular Effects
The effects of this compound on various types of cells and cellular processes are profound. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For example, it has been shown to affect the replication of influenza A virus by interfering with the viral RNA release into the host cell nucleus . This compound can also impact cellular metabolism by altering the activity of metabolic enzymes, leading to changes in metabolite levels and metabolic flux.
Molecular Mechanism
At the molecular level, this compound exerts its effects through several mechanisms. It binds to specific biomolecules, such as viral proteins, and inhibits their function. This inhibition can prevent the replication of viruses, as seen with influenza A . Additionally, it can modulate enzyme activity by binding to their active sites, leading to either inhibition or activation of the enzyme. Changes in gene expression can also occur as a result of these interactions, further influencing cellular function.
Temporal Effects in Laboratory Settings
The effects of this compound can change over time in laboratory settings. Studies have shown that the compound is relatively stable, but it can degrade under certain conditions, leading to a decrease in its efficacy . Long-term effects on cellular function have been observed in both in vitro and in vivo studies, with some studies indicating potential cytotoxic effects at higher concentrations.
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At lower doses, the compound exhibits antiviral and enzyme-modulating properties without significant adverse effects . At higher doses, toxic effects such as cytotoxicity and organ damage have been observed. These threshold effects highlight the importance of dosage optimization in therapeutic applications.
Metabolic Pathways
This compound is involved in several metabolic pathways. It interacts with enzymes and cofactors that facilitate its metabolism, leading to the formation of various metabolites . These metabolic processes can influence the compound’s efficacy and toxicity. For instance, hydroxylation of the adamantyl group has been identified as a major metabolic pathway .
Transport and Distribution
The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins. These interactions influence the compound’s localization and accumulation within different cellular compartments . Understanding these transport mechanisms is crucial for optimizing the compound’s therapeutic potential.
Subcellular Localization
The subcellular localization of this compound affects its activity and function. The compound can be directed to specific compartments or organelles through targeting signals or post-translational modifications . This localization is essential for its interaction with target biomolecules and subsequent biochemical effects.
Properties
IUPAC Name |
4-(1-adamantyl)-1,3-thiazol-2-amine;hydrochloride |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H18N2S.ClH/c14-12-15-11(7-16-12)13-4-8-1-9(5-13)3-10(2-8)6-13;/h7-10H,1-6H2,(H2,14,15);1H |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VPQRNQJFCJUSDM-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2CC3CC1CC(C2)(C3)C4=CSC(=N4)N.Cl |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H19ClN2S |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
270.82 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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